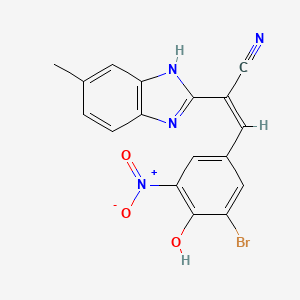![molecular formula C17H20N2O3S B5989661 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B5989661.png)
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is often associated with biological activity, and a phenoxyethylsulfanyl group that can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Phenoxyethylsulfanyl Intermediate: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate ethylsulfanyl reagent under controlled conditions.
Pyrimidinone Core Construction: The intermediate is then reacted with a suitable pyrimidinone precursor, such as 4-methyl-1H-pyrimidin-6-one, under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core or the phenoxyethylsulfanyl group.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-5-13-6-7-14(15(11-13)21-3)22-8-9-23-17-18-12(2)10-16(20)19-17/h4,6-7,10-11H,1,5,8-9H2,2-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQOMVKDRLLROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-phenylpiperidine](/img/structure/B5989585.png)
![N-(3-acetylphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5989590.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5989592.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5989603.png)
![[2-[3-(Dimethylamino)propoxy]phenyl]methanol;hydrochloride](/img/structure/B5989604.png)
![[2-({4-methoxy-3-[(phenylsulfonyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5989614.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5989622.png)
![2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5989623.png)
![N-{[7-chloro-5-(2,5-dimethoxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5989630.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}propanamide](/img/structure/B5989635.png)
![2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL](/img/structure/B5989641.png)
![N-(3-methoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5989648.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5989684.png)
